molecular formula C9H12O2S B1300978 Ethanol, 2-[(4-methoxyphenyl)thio]- CAS No. 13290-19-2

Ethanol, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B1300978
CAS No.: 13290-19-2
M. Wt: 184.26 g/mol
InChI Key: UUIPIUXSQULNPE-UHFFFAOYSA-N
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Description

Ethanol, 2-[(4-methoxyphenyl)thio]- is a chemical compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 4-methoxythiophenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of Ethanol, 2-[(4-methoxyphenyl)thio]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: Ethanol, 2-[(4-methoxyphenyl)thio]- can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phenylthioethanols depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[(4-methoxyphenyl)thio]- is utilized in several fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Ethanol, 2-[(4-methoxyphenyl)thio]- exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxyphenethyl alcohol
  • 2-(4-Methoxyphenyl)ethanol
  • 4-Methoxyphenylethanol

Comparison: Ethanol, 2-[(4-methoxyphenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical properties compared to its analogs. This thioether group can influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIPIUXSQULNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365037
Record name Ethanol, 2-[(4-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13290-19-2
Record name Ethanol, 2-[(4-methoxyphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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